molecular formula C10H9N3O B1276296 2-Aminoquinoline-3-carboxamide CAS No. 31407-28-0

2-Aminoquinoline-3-carboxamide

Cat. No.: B1276296
CAS No.: 31407-28-0
M. Wt: 187.20 g/mol
InChI Key: GXZOXGRLLFZVGF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Aminoquinoline-3-carboxamide plays a crucial role in biochemical reactions, particularly due to its anti-inflammatory properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with natural killer T (NKT) cells and macrophages, leading to a reduction in their activation and cytokine expression . These interactions are essential for its immunomodulatory effects, which have been observed in models of liver fibrosis and multiple sclerosis .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in models of chronic liver inflammation, this compound treatment resulted in a significant reduction in inflammation and fibrosis . This compound also affects the activation and function of immune cells, such as natural killer cells and dendritic cells, thereby modulating immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on immune cells, leading to the inhibition or activation of enzymes involved in inflammatory pathways. For instance, it has been shown to activate the aryl hydrocarbon receptor on natural killer cells, enhancing their cytotoxicity and immunoregulatory functions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, in models of liver fibrosis, prolonged treatment with this compound led to sustained reductions in inflammation and fibrosis . The compound’s stability and degradation rates can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing inflammation and fibrosis . At higher doses, it can cause adverse effects, including toxicity and immune suppression . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of enzymes involved in the metabolism of inflammatory mediators . These interactions are crucial for its anti-inflammatory and immunomodulatory effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in immune cells, such as natural killer cells and macrophages, where it exerts its effects . The localization and accumulation of this compound are essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It has been shown to localize to specific compartments within immune cells, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound is crucial for its ability to modulate cellular processes and immune responses.

Comparison with Similar Compounds

Properties

IUPAC Name

2-aminoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZOXGRLLFZVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305341
Record name 2-Amino-3-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31407-28-0
Record name 2-Amino-3-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31407-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminoquinoline-3-carboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNR763U4PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Cyanoacetamide (19.4 g., 0.23 mole) is added to a solution of sodium ethoxide (6.65 g., 0.29 mole) in absolute ethanol (460 ml.) maintained at 50° C. The mixture is stirred and o-aminobenzaldehyde (28.0 g., 0.23 mole) in absolute ethanol (100 ml.) added. After fifteen minutes stirring at 50° C., the reaction mixture is cooled in an ice bath, filtered and dried to give 34.5 g (84% yield) of product; m.p. 240°-242° C.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 2-aminoquinoline-3-carboxamide derivatives?

A1: One efficient and versatile method utilizes cyanoacetamides and 2-aminobenzaldehydes (or their heterocyclic counterparts) as starting materials. [] This approach leverages a variation of the Friedländer reaction, often resulting in a straightforward workup procedure involving precipitation and filtration. This method has led to the synthesis of over 40 novel this compound derivatives, demonstrating its potential in broadening the chemical space for this class of compounds. []

Q2: How does the structure of this compound derivatives influence their antiallergy activity?

A2: Research suggests that the presence of a carboxylic acid group at the 2-position of the 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid scaffold is crucial for potent antiallergy activity. [] Furthermore, esterification of the carboxylic acid, particularly with ethyl esters, was found to improve oral absorption. [] Substitutions at the 7 and 8 positions of the quinoline ring system, specifically with methoxy and/or ethoxy groups, have also demonstrated enhanced oral activity. [] These findings highlight the importance of specific structural features in optimizing the antiallergic properties of this compound derivatives.

Q3: Beyond antiallergy applications, are there other potential therapeutic uses for this compound derivatives being explored?

A3: Yes, recent research has investigated this compound derivatives as potential anti-glioblastoma agents. [] While the exact mechanism of action is still under investigation, these compounds have shown promising results in inducing cell cycle arrest at the G2/M phase and promoting apoptosis in glioblastoma cells. [] This research suggests a broader therapeutic potential for this class of compounds beyond their historically recognized antiallergy properties.

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